molecular formula C19H20N2O2S B2775301 4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 477554-52-2

4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No. B2775301
CAS RN: 477554-52-2
M. Wt: 340.44
InChI Key: RDUNIEBNOHGTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This compound can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .


Molecular Structure Analysis

The molecular formula indicates that it contains 19 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom. The benzamide structure consists of a benzene ring with a butoxy group and a 2-methyl-1,3-benzothiazol-5-yl substituent .


Chemical Reactions Analysis

  • Free Radical Bromination: The benzylic hydrogen can be abstracted by a bromine radical, leading to the formation of a succinimidyl radical .
  • Nucleophilic Substitution (SN1 or SN2): Depending on the specific conditions, substitutions at the benzylic position can proceed via either SN1 or SN2 pathways. The resonance-stabilized carbocation plays a crucial role in determining the reaction mechanism .

Physical and Chemical Properties

  • Appearance: Solid crystalline form

Scientific Research Applications

Antitumor and Anticancer Applications

  • Antitumor Effects: Research indicates that certain benzamide derivatives, closely related to 4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide, exhibit potential antitumor effects. A study detailed the synthesis of a compound with excellent bioactivities, demonstrating its antitumor potential through a series of chemical reactions, confirmed by spectral analysis (H. Bin, 2015).
  • Anticancer Evaluation: Another study focused on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against four cancer cell lines, demonstrating moderate to excellent anticancer activity. This highlights the potential of similar benzamide derivatives in cancer treatment (B. Ravinaik et al., 2021).

Antimicrobial Properties

  • Anti-Microbial Agents: A series of benzothiazine derivatives was synthesized and found to possess moderate to significant anti-microbial activities, suggesting their usefulness in developing new antimicrobial agents. The study underlines the importance of structural modification for enhanced biological activity (Naveed Ahmad et al., 2011).

Novel Compound Synthesis

  • High-Purity Compound Manufacture: An improved procedure for the manufacture of a high-purity drug substance via its novel potassium salt monohydrate was described, emphasizing the environmental friendliness and efficiency of the process (T. Mezei et al., 2009).
  • Supramolecular Gelators: Research into N-(thiazol-2-yl)benzamide derivatives for their gelation behavior revealed two compounds displaying gelation towards ethanol/water mixtures, facilitated by multiple non-covalent interactions. This work contributes to the understanding of gelation mechanisms and the development of new supramolecular materials (P. Yadav, Amar Ballabh, 2020).

properties

IUPAC Name

4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-4-11-23-16-8-5-14(6-9-16)19(22)21-15-7-10-18-17(12-15)20-13(2)24-18/h5-10,12H,3-4,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUNIEBNOHGTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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